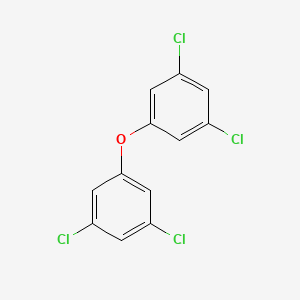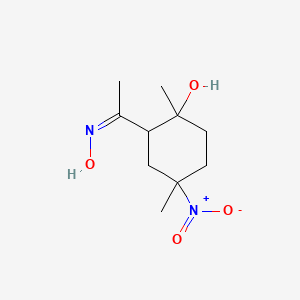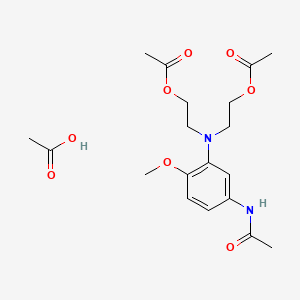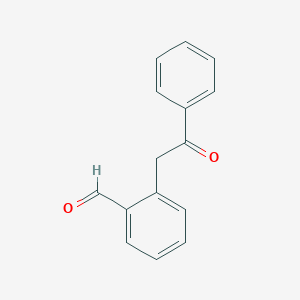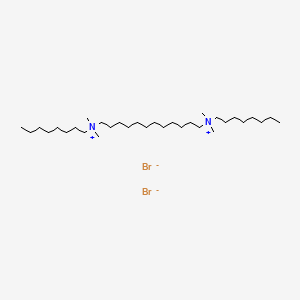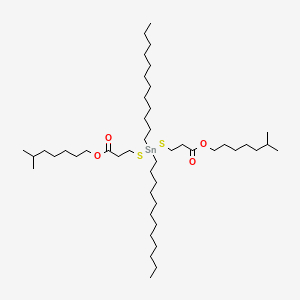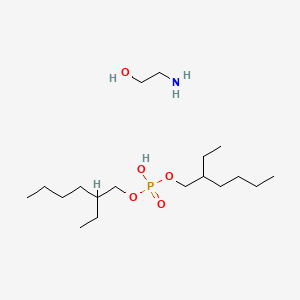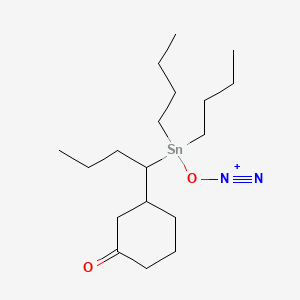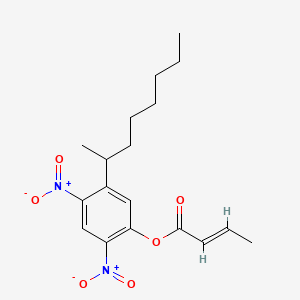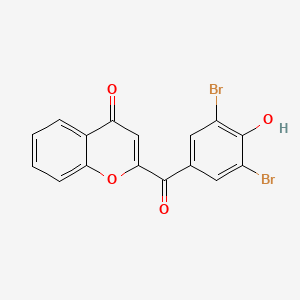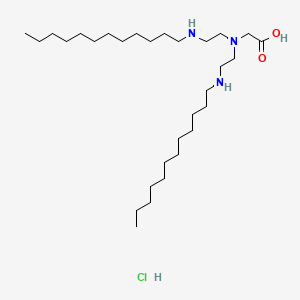
N,N-Bis(2-(dodecylamino)ethyl)-glycine monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(2-(dodecylamino)ethyl)-glycine monohydrochloride is a synthetic organic compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to reduce surface tension and form micelles in aqueous solutions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-(dodecylamino)ethyl)-glycine monohydrochloride typically involves the reaction of dodecylamine with ethylene oxide to form N,N-Bis(2-hydroxyethyl)dodecylamine. This intermediate is then reacted with chloroacetic acid to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C)
Solvent: Aqueous or organic solvents like ethanol
Catalysts: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity dodecylamine and ethylene oxide
Reaction Control: Automated systems to monitor temperature, pressure, and pH
Purification: Techniques like distillation and crystallization to obtain the pure compound
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis(2-(dodecylamino)ethyl)-glycine monohydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides
Reduction: Reduction reactions to form amines
Substitution: Nucleophilic substitution reactions with halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
Oxidation: Formation of N-oxides
Reduction: Formation of secondary amines
Substitution: Formation of substituted glycine derivatives
Applications De Recherche Scientifique
N,N-Bis(2-(dodecylamino)ethyl)-glycine monohydrochloride is widely used in scientific research due to its surfactant properties. Some applications include:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates
Biology: Employed in cell lysis buffers for protein extraction and purification
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, forming micelles. This action facilitates the solubilization of hydrophobic compounds in aqueous solutions. The molecular targets include cell membranes and proteins, where it can disrupt lipid bilayers and enhance permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Bis(2-hydroxyethyl)dodecylamine
- N,N-Bis(2-hydroxyethyl)dodecanamide
- N,N-Bis(2-hydroxyethyl)ethylenediamine
Uniqueness
N,N-Bis(2-(dodecylamino)ethyl)-glycine monohydrochloride is unique due to its specific structure that combines a long hydrophobic dodecyl chain with a hydrophilic glycine moiety. This dual nature enhances its surfactant properties, making it more effective in reducing surface tension and forming stable micelles compared to similar compounds.
Propriétés
Numéro CAS |
84030-30-8 |
|---|---|
Formule moléculaire |
C30H64ClN3O2 |
Poids moléculaire |
534.3 g/mol |
Nom IUPAC |
2-[bis[2-(dodecylamino)ethyl]amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C30H63N3O2.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27-33(29-30(34)35)28-26-32-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32H,3-29H2,1-2H3,(H,34,35);1H |
Clé InChI |
MVXJAPNCCGPZHJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNCCN(CCNCCCCCCCCCCCC)CC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


